
2-Quinolineacetic acid, 7-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinolineacetic acid, 7-bromo- is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolineacetic acid, 7-bromo- typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-quinolineacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 2-Quinolineacetic acid, 7-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and to optimize the production process .
化学反应分析
Types of Reactions: 2-Quinolineacetic acid, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-Quinolineacetic acid, 7-bromo- has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Quinolineacetic acid, 7-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .
相似化合物的比较
Quinoline: The parent compound, which lacks the bromine atom.
2-Quinolineacetic Acid: The non-brominated derivative.
7-Bromoquinoline: A brominated derivative without the acetic acid group.
Uniqueness: 2-Quinolineacetic acid, 7-bromo- is unique due to the presence of both the bromine atom and the acetic acid group. This combination enhances its reactivity and allows for a wider range of chemical modifications and applications compared to its non-brominated counterparts .
属性
CAS 编号 |
1267641-05-3 |
|---|---|
分子式 |
C11H8BrNO2 |
分子量 |
266.09 g/mol |
IUPAC 名称 |
2-(7-bromoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-7-2-4-9(6-11(14)15)13-10(7)5-8/h1-5H,6H2,(H,14,15) |
InChI 键 |
WGIYJYRMELARCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=N2)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)
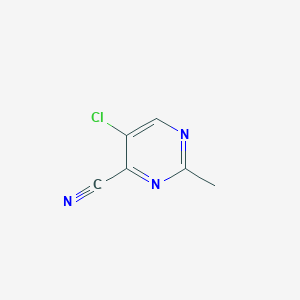

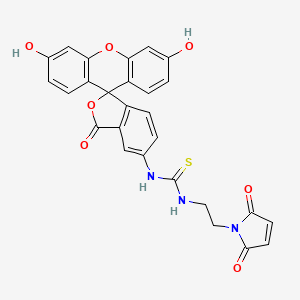
![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
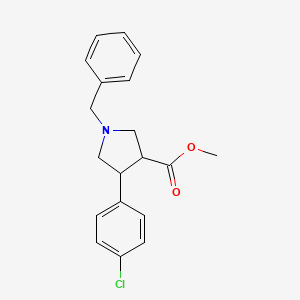

![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)
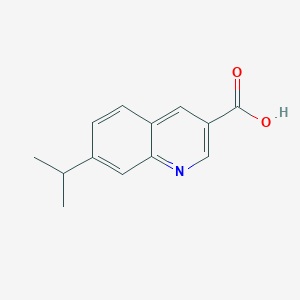
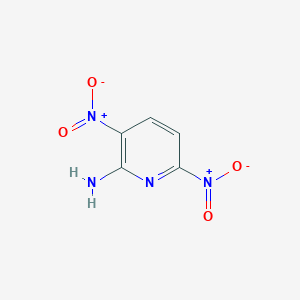
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
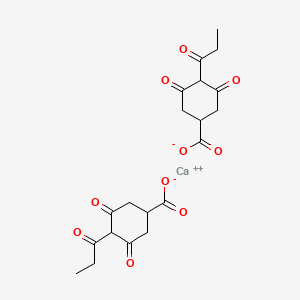
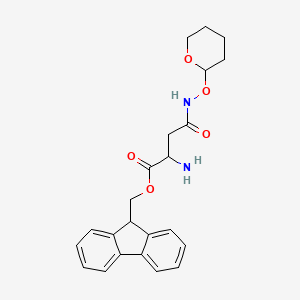
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
